molecular formula C21H12O B078031 BENZO(a)PYRENE-6-CARBOXALDEHYDE CAS No. 13312-42-0

BENZO(a)PYRENE-6-CARBOXALDEHYDE

Cat. No. B078031
CAS RN: 13312-42-0
M. Wt: 280.3 g/mol
InChI Key: JYHGZHPGIQQNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZO(a)PYRENE-6-CARBOXALDEHYDE is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a highly toxic and carcinogenic substance that is formed during the combustion of organic matter, such as tobacco smoke, automobile exhaust, and grilled or charred food. BENZO(a)PYRENE-6-CARBOXALDEHYDE has been identified as a potent mutagen and genotoxicant, capable of causing DNA damage and promoting the development of cancer.

Mechanism Of Action

BENZO(a)PYRENE-6-CARBOXALDEHYDE exerts its toxic effects through a variety of mechanisms, including the formation of DNA adducts, oxidative stress, and inflammation. It has been shown to induce mutations and chromosomal aberrations in cells, leading to the development of cancer. BENZO(a)PYRENE-6-CARBOXALDEHYDE also disrupts cellular signaling pathways and gene expression, contributing to its carcinogenic effects.

Biochemical And Physiological Effects

BENZO(a)PYRENE-6-CARBOXALDEHYDE has been shown to have a wide range of biochemical and physiological effects in living organisms. It can cause DNA damage, oxidative stress, and inflammation, leading to cellular dysfunction and tissue damage. BENZO(a)PYRENE-6-CARBOXALDEHYDE has also been shown to affect the immune system, the cardiovascular system, and the nervous system, contributing to its toxic effects.

Advantages And Limitations For Lab Experiments

BENZO(a)PYRENE-6-CARBOXALDEHYDE has several advantages and limitations for use in laboratory experiments. It is a well-characterized compound, with known toxicological properties and mechanisms of action. It can be easily synthesized and purified, making it readily available for research. However, BENZO(a)PYRENE-6-CARBOXALDEHYDE is also highly toxic and carcinogenic, requiring careful handling and disposal. Its use in laboratory experiments is subject to strict safety regulations and ethical considerations.

Future Directions

There are several future directions for research on BENZO(a)PYRENE-6-CARBOXALDEHYDE. One area of focus is the development of new methods for detecting and quantifying BENZO(a)PYRENE-6-CARBOXALDEHYDE in environmental samples and biological tissues. Another area of research is the identification of new biomarkers and molecular targets for BENZO(a)PYRENE-6-CARBOXALDEHYDE-induced carcinogenesis and DNA damage. Additionally, there is a need for further studies on the metabolism and detoxification of BENZO(a)PYRENE-6-CARBOXALDEHYDE in living organisms, as well as the development of new strategies for preventing or mitigating its toxic effects.

Synthesis Methods

BENZO(a)PYRENE-6-CARBOXALDEHYDE can be synthesized through a series of chemical reactions involving the oxidation of benzo(a)pyrene, a common PAH found in environmental pollutants. The synthesis method involves the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and organic solvents, such as dichloromethane or chloroform.

Scientific Research Applications

BENZO(a)PYRENE-6-CARBOXALDEHYDE has been extensively studied in scientific research for its toxicological properties and potential health effects. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis and DNA damage. BENZO(a)PYRENE-6-CARBOXALDEHYDE has also been used as a tool to study the metabolism and detoxification of BENZO(a)PYRENE-6-CARBOXALDEHYDE in living organisms.

properties

CAS RN

13312-42-0

Product Name

BENZO(a)PYRENE-6-CARBOXALDEHYDE

Molecular Formula

C21H12O

Molecular Weight

280.3 g/mol

IUPAC Name

benzo[b]pyrene-6-carbaldehyde

InChI

InChI=1S/C21H12O/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-12H

InChI Key

JYHGZHPGIQQNJP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C2C=O)C=CC5=CC=CC(=C54)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2C=O)C=CC5=CC=CC(=C54)C=C3

Other CAS RN

13312-42-0

Origin of Product

United States

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